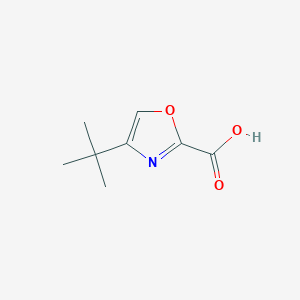4-(tert-Butyl)oxazole-2-carboxylic acid
CAS No.:
Cat. No.: VC17666649
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11NO3 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 4-tert-butyl-1,3-oxazole-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H11NO3/c1-8(2,3)5-4-12-6(9-5)7(10)11/h4H,1-3H3,(H,10,11) |
| Standard InChI Key | JONDHZQQGJLNKO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=COC(=N1)C(=O)O |
Introduction
Structural and Molecular Characteristics
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. In 4-(tert-Butyl)oxazole-2-carboxylic acid, the tert-butyl group at position 4 introduces steric bulk, while the carboxylic acid at position 2 enhances reactivity for further derivatization. Key molecular properties can be inferred from structurally related compounds:
Molecular Formula and Weight
-
Molecular Formula: C₈H₁₁NO₃
-
Molecular Weight: 169.18 g/mol (calculated for the analogous 2-(tert-Butyl)oxazole-4-carboxylic acid) .
Spectroscopic Signatures
-
NMR: For the 2-(tert-Butyl)oxazole-4-carboxylic acid isomer, NMR (DMSO-d₆) shows characteristic peaks for the tert-butyl group (δ 1.30 ppm, singlet) and oxazole protons (δ 8.20 ppm, singlet) .
-
IR: Strong absorption bands for carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and oxazole ring (C=N, ~1650 cm⁻¹) .
Computational Descriptors
-
IUPAC Name: 4-(tert-Butyl)-1,3-oxazole-2-carboxylic acid.
-
SMILES: CC(C)(C)C1=NC(=CO1)C(=O)O (adapted from the 2-substituted analog) .
-
InChIKey: GVWUJKRGBRORLJ-UHFFFAOYSA-N (for the 2-(tert-Butyl)oxazole-4-carboxylic acid, highlighting structural similarity) .
Synthetic Methodologies
While no direct synthesis of 4-(tert-Butyl)oxazole-2-carboxylic acid is reported, recent advances in oxazole synthesis from carboxylic acids offer plausible routes:
Acylpyridinium Salt Intermediate
A 2025 study demonstrated the synthesis of 4,5-disubstituted oxazoles via triflylpyridinium-activated carboxylic acids. The method involves:
-
Activation: Reaction of carboxylic acids with DMAP-Tf to form acylpyridinium salts.
-
Cycloaddition: Trapping with isocyanoacetates or tosylmethyl isocyanide to yield oxazoles .
Example:
This method achieved yields up to 96% for hindered substrates, suggesting applicability to 4-(tert-Butyl)oxazole-2-carboxylic acid .
Functional Group Compatibility
Key considerations for synthesis:
-
Steric Effects: The tert-butyl group may slow reaction kinetics but can be mitigated by elevated temperatures (40–60°C) .
-
Acid Sensitivity: Carboxylic acid protection (e.g., methyl esters) may be required before cyclization .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in polar aprotic solvents (e.g., DCM, THF) but poor in water due to the hydrophobic tert-butyl group .
-
Stability: Oxazole rings are generally stable under acidic conditions but may degrade under prolonged basic conditions .
Crystallographic Data
While no single-crystal data exists for the 4-substituted isomer, the 2-(tert-Butyl)oxazole-4-carboxylic acid analog crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the structure .
Biological and Pharmaceutical Relevance
Oxazole derivatives exhibit diverse bioactivities, as demonstrated in recent studies:
Anti-Biofilm Activity
-
Macrooxazole Analogs: 2,5-Disubstituted oxazole-4-carboxylic acids inhibited Staphylococcus aureus biofilm formation by 65–79% at 250 µg/mL .
-
Structure-Activity Relationship (SAR): Hydrophobic substituents (e.g., tert-butyl) enhance membrane penetration, potentiating anti-biofilm effects .
Prodrug Synthesis
-
5-Aminolevulinic Acid (5-ALA): A 2025 gram-scale synthesis utilized oxazole intermediates, highlighting the role of carboxylic acid moieties in prodrug design .
Industrial and Research Applications
Medicinal Chemistry
-
Scaffold for Drug Design: The oxazole core is prevalent in FDA-approved drugs (e.g., Linezolid). The tert-butyl group improves metabolic stability .
-
Late-Stage Functionalization: Oxazole carboxylic acids serve as handles for amide coupling or metal-catalyzed cross-coupling .
Material Science
-
Ligand Design: Oxazole-carboxylate complexes with transition metals (e.g., Ru, Pd) show promise in catalysis .
Challenges and Future Directions
Synthetic Optimization
-
Regioselectivity: Current methods favor 4,5-disubstitution; achieving 2,4-disubstitution requires tailored catalysts .
-
Green Chemistry: Solvent recovery (e.g., DCM) and base reuse (e.g., DMAP) are critical for scalable processes .
Biological Screening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume